![molecular formula C18H18ClNO2 B15174176 (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920801-83-8](/img/structure/B15174176.png)
(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring substituted with a chlorophenyl group and a phenylethyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Substitution Reactions: The chlorophenyl and phenylethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6R)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Uniqueness
(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
920801-83-8 |
|---|---|
Fórmula molecular |
C18H18ClNO2 |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
(6R)-6-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 |
Clave InChI |
GVJIZXTWCXLJOR-GUYCJALGSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


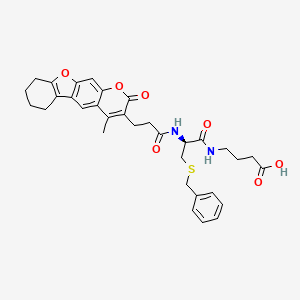
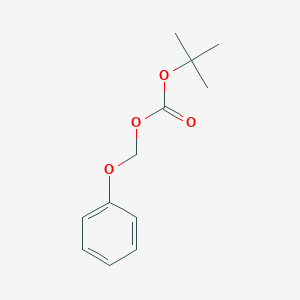
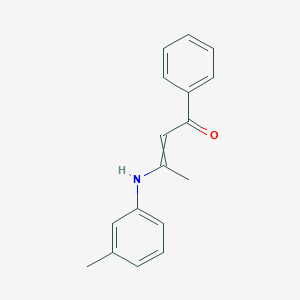
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
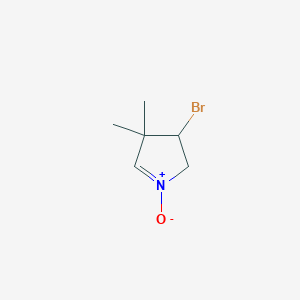
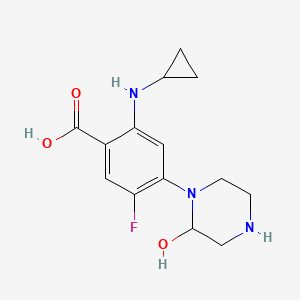
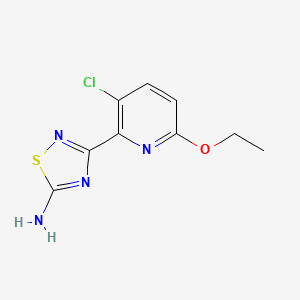
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
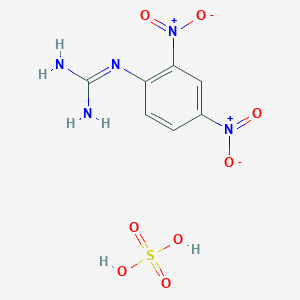
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
